![molecular formula C10H10ClNO2 B2764783 N-[4-(2-chloroacetyl)phenyl]-N-methylformamide CAS No. 1152591-86-0](/img/structure/B2764783.png)
N-[4-(2-chloroacetyl)phenyl]-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(2-chloroacetyl)phenyl]-N-methylformamide” is a chemical compound with the molecular formula C10H10ClNO2 . It has a molecular weight of 211.65 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “N-[4-(2-chloroacetyl)phenyl]-N-methylformamide” is 1S/C10H10ClNO2/c1-12(7-13)9-4-2-8(3-5-9)10(14)6-11/h2-5,7H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N-[4-(2-chloroacetyl)phenyl]-N-methylformamide” is a powder at room temperature . It has a molecular weight of 211.65 . The compound’s InChI code is 1S/C10H10ClNO2/c1-12(7-13)9-4-2-8(3-5-9)10(14)6-11/h2-5,7H,6H2,1H3 .Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis and evaluation of N-[4-(2-chloroacetyl)phenyl]-N-methylformamide derivatives revealed promising antimicrobial properties . These compounds were tested against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results highlighted specific derivatives (such as d1, d2, and d3) with notable antimicrobial activity. Further exploration of their mechanisms of action and potential clinical applications is warranted.
Anticancer Potential
In addition to antimicrobial effects, certain derivatives (such as d6 and d7) demonstrated significant activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . These findings suggest that N-[4-(2-chloroacetyl)phenyl]-N-methylformamide derivatives could serve as potential candidates for breast cancer treatment. Molecular docking studies further supported their binding affinity within relevant protein pockets, making them attractive leads for rational drug design.
Heterocyclic Scaffold for Drug Development
The thiazole nucleus present in N-[4-(2-chloroacetyl)phenyl]-N-methylformamide derivatives has been associated with diverse medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Researchers continue to explore modifications of this scaffold to enhance its pharmacological profile and develop novel therapeutic agents.
Bilastine Synthesis
Interestingly, N-[4-(2-chloroacetyl)phenyl]-N-methylformamide shares structural similarities with bilastine, an antihistamine used to treat allergic conditions. While not directly related, understanding the synthetic processes for both compounds can provide insights into improving their preparation and purity .
Pyrrolidine Derivatives
The chloroacetyl group in N-[4-(2-chloroacetyl)phenyl]-N-methylformamide makes it a potential precursor for pyrrolidine derivatives. These compounds have been investigated for their antibacterial properties, and further exploration could reveal additional applications .
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]-N-methylformamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-12(7-13)9-4-2-8(3-5-9)10(14)6-11/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKOYZFANYMNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-chloroacetyl)phenyl]-N-methylformamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

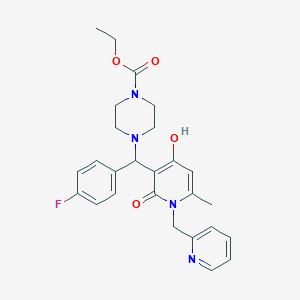
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2764705.png)
![3-(3-Fluorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764708.png)
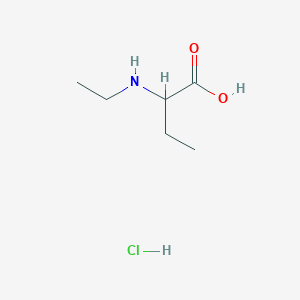
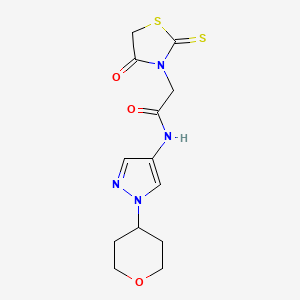

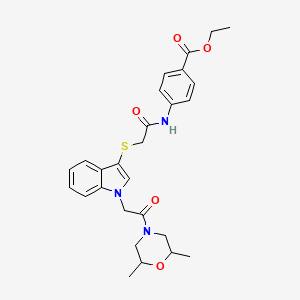
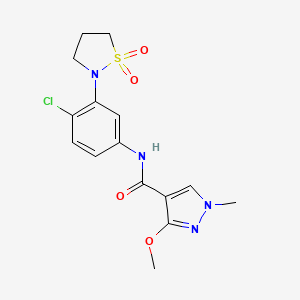
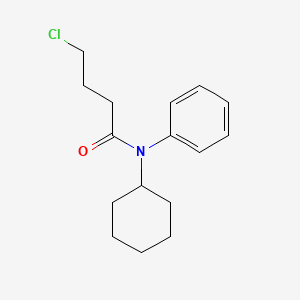
![N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2764717.png)
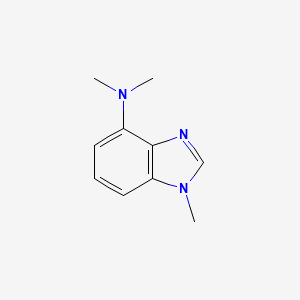

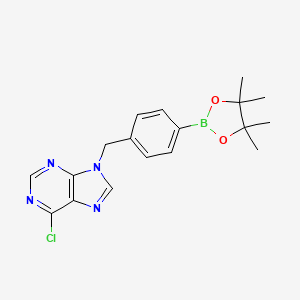
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2764722.png)